molecular formula C12H12O5 B2980243 4-(4-Hydroxy-phenyl)-2,4-dioxo-butyric acid ethyl ester CAS No. 39974-01-1

4-(4-Hydroxy-phenyl)-2,4-dioxo-butyric acid ethyl ester

Cat. No. B2980243
CAS RN: 39974-01-1
M. Wt: 236.223
InChI Key: GRZUZCSOAWGWIB-UHFFFAOYSA-N
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Description

“4-(4-Hydroxy-phenyl)-2,4-dioxo-butyric acid ethyl ester” is a chemical compound. It is also known as Ethyl 4-hydroxyphenylacetate . It is related to 4-Hydroxyphenylacetic acid, which is a chemical compound found in olive oil and beer .


Synthesis Analysis

The synthesis of compounds similar to “4-(4-Hydroxy-phenyl)-2,4-dioxo-butyric acid ethyl ester” has been reported. For instance, 4-Hydroxyphenylacetic acid is obtained by reducing 4-hydroxymandelic acid with elemental phosphorus and iodine . In another study, catalytic protodeboronation of pinacol boronic esters was reported, which could be relevant to the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of “4-(4-Hydroxy-phenyl)-2,4-dioxo-butyric acid ethyl ester” is related to that of 4-Hydroxyphenylacetic acid . The compound has a molecular weight of 180.2005 .

Scientific Research Applications

Pharmacological Research

This compound has been identified in the study of Pimpinella thellungiana , a plant used in traditional Chinese medicine. It’s associated with pharmacological effects such as expanding coronary arteries, reducing vascular resistance, and protecting the liver . The compound’s role in these effects is a subject of ongoing research, particularly its potential in treating cardiovascular diseases.

Anti-inflammatory Applications

In the same context, the compound has been evaluated for anti-inflammatory activities on LPS-induced RAW 264.7 cells . This suggests its potential application in developing treatments for inflammatory conditions, which could be significant given the prevalence of such diseases globally.

Antimicrobial Activity

Thiophene derivatives, which share a similar structure to the compound , have shown promising antimicrobial properties . This indicates that 4-(4-Hydroxy-phenyl)-2,4-dioxo-butyric acid ethyl ester could be a candidate for further research into new antimicrobial agents, which is crucial in the era of increasing antibiotic resistance.

Organic Synthesis

The compound’s structure implies potential use in organic synthesis, particularly in the creation of new ferulic acid derivatives . These derivatives are important in synthesizing a wide range of pharmaceuticals and could lead to the development of new drugs.

Future Directions

The future directions for research on “4-(4-Hydroxy-phenyl)-2,4-dioxo-butyric acid ethyl ester” could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in industry and medicine could be explored. For instance, 4-Hydroxyphenylacetic acid is used as an intermediate to synthesize atenolol, 3,4-dihydroxyphenylacetic acid, and coclaurine . Similar applications could be possible for “4-(4-Hydroxy-phenyl)-2,4-dioxo-butyric acid ethyl ester”.

properties

IUPAC Name

ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6,13H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZUZCSOAWGWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate

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